2-Thioxo-2,3-dihydropyrimidine-4-carbaldehyde
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Overview
Description
2-Thioxo-2,3-dihydropyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C5H4N2OS and a molecular weight of 140.17 g/mol It is known for its unique structure, which includes a pyrimidine ring with a sulfanylidene group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxo-2,3-dihydropyrimidine-4-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of thiourea with an aldehyde, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production may also involve the use of automated equipment and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Thioxo-2,3-dihydropyrimidine-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The sulfanylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: The major product is 2-Sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid.
Reduction: The major product is 2-Sulfanylidene-2,3-dihydropyrimidine-4-methanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrimidine derivatives.
Scientific Research Applications
2-Thioxo-2,3-dihydropyrimidine-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Thioxo-2,3-dihydropyrimidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The sulfanylidene group may also interact with metal ions and other biomolecules, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Thioxo-2,3-dihydropyrimidine-4-carbaldehyde
- 2-Selenylidene-2,3-dihydropyrimidine-4-carbaldehyde
- 2-Oxopyrimidine-4-carbaldehyde
Uniqueness
This compound is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
71183-60-3 |
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Molecular Formula |
C5H4N2OS |
Molecular Weight |
140.17 g/mol |
IUPAC Name |
2-sulfanylidene-1H-pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C5H4N2OS/c8-3-4-1-2-6-5(9)7-4/h1-3H,(H,6,7,9) |
InChI Key |
UNVBYUJTIVXQJU-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=S)N=C1)C=O |
Canonical SMILES |
C1=C(NC(=S)N=C1)C=O |
Origin of Product |
United States |
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